methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
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Overview
Description
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by its molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is often used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran precursor followed by esterification. One common method involves the use of sodium-chlor and aluminum chloride as catalysts, with the reaction being carried out at elevated temperatures . The product is then purified through extraction and drying processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Similar in structure but differs in the position of the carboxylate group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Contains a fluorine atom instead of a bromine atom.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A benzothiadiazine derivative with different functional groups.
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications .
Biological Activity
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
This compound features a benzopyran structure with a bromine atom at the 6-position and an ester group at the 3-position. The molecular formula is C12H11BrO3 with a molecular weight of approximately 273.1 g/mol. The synthesis typically involves bromination of a benzopyran derivative followed by esterification, often using methanol and a strong acid catalyst.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
- In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been reported to significantly reduce tumor growth in vivo when tested on xenograft models involving human cancer cell lines such as HT1080 and MDA-MB231 .
- The mechanism of action appears to involve the inhibition of cell invasion rather than direct cytotoxicity against normal cells .
2. Antimicrobial Properties
3. Enzyme Interaction
- The compound's bromine atom and ester group contribute to its reactivity and binding affinity to specific enzymes or receptors. This interaction could lead to either inhibition or activation of certain biological pathways, although detailed mechanisms remain under investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester | C12H11FO3 | Contains fluorine; different biological properties |
1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole] | C16H16NO4 | Contains a nitro group; distinct reactivity |
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran | C12H11BrO | Similar structure but lacks carboxylate group; different solubility |
This table highlights how the presence of specific substituents can influence the biological activity and chemical behavior of benzopyran derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran derivatives:
Case Study 1: Antitumor Efficacy
- A study demonstrated that derivatives of this compound could inhibit tumor growth in animal models. The bromo derivative was found to be more effective than traditional matrix metalloproteinase inhibitors in reducing cancer cell invasion .
Case Study 2: Antimicrobial Evaluation
- Another investigation assessed various coumarin derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria. While some derivatives showed moderate activity, methyl 6-bromo compounds were noted for their potential in further development due to their unique structural features .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
SVDPZRSTNCCLBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2)Br)OC1 |
Origin of Product |
United States |
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